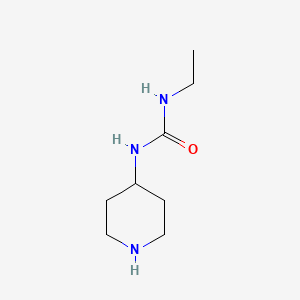

1-Ethyl-3-(piperidin-4-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNYGGDMCSIJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Piperidin 4 Yl Urea and Its Chemical Analogs

Established Reaction Pathways for Urea (B33335) Formation with Piperidinyl Amines

The formation of the urea moiety is the key step in synthesizing 1-ethyl-3-(piperidin-4-yl)urea. The most common strategies involve the reaction of a primary or secondary amine, in this case, a derivative of 4-aminopiperidine (B84694), with an electrophilic carbonyl source.

Several well-established pathways are frequently employed:

Reaction with Isocyanates : The most direct method involves the reaction of a piperidinyl amine with an appropriate isocyanate. For the target compound, this would be the reaction of 4-aminopiperidine (or a protected version) with ethyl isocyanate. The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and often starts at a reduced temperature (e.g., in an ice bath) before being allowed to warm to room temperature. ucanr.eduucanr.edu This nucleophilic addition of the amine to the isocyanate is generally high-yielding and proceeds under mild conditions. ucanr.eduucanr.edu

Reaction with Carbamate (B1207046) Intermediates : An alternative to using potentially hazardous isocyanates is the use of carbamate intermediates. A common method involves reacting the piperidinyl amine with a 4-nitrophenyl carbamate, which is itself prepared from an aniline (B41778) and 4-nitrophenyl chloroformate. ucanr.edunih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 50-70 °C). ucanr.edunih.gov

Reaction with Cyanates : A practical and environmentally benign method utilizes the reaction of amines with potassium isocyanate in an aqueous medium. rsc.org This approach typically requires acidic conditions (e.g., aqueous HCl) to generate isocyanic acid in situ, which then reacts with the amine. The chemo-selectivity of this reaction is highly dependent on the pKₐH of the amine, with less basic amines like anilines reacting more readily than more basic aliphatic amines such as piperidine (B6355638) under these conditions. rsc.org

Phosgene-Based Methods : Isocyanates and carbamoyl (B1232498) chlorides, the precursors for the methods above, are often generated from the corresponding amine using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). ucanr.edunih.govrsc.org This method involves reacting the amine with triphosgene in a biphasic mixture of a solvent like dichloromethane (B109758) (DCM) and an aqueous base. ucanr.edu

These foundational methods are summarized in the table below.

| Method | Reagents | Typical Conditions | Notes |

| Isocyanate Addition | Piperidinyl amine, Ethyl isocyanate | Anhydrous THF, 0 °C to room temperature, 1-24 h | Direct and generally high-yielding. ucanr.eduucanr.edu |

| Carbamate Intermediate | Piperidinyl amine, 4-Nitrophenyl carbamate | DMF, 50-70 °C, 1-4 h | Avoids direct handling of isocyanates. ucanr.edunih.gov |

| Aqueous Cyanate | Piperidinyl amine, Potassium isocyanate | Aqueous HCl, room temperature | Environmentally friendly; selectivity depends on amine pKₐH. rsc.org |

Development of Modified and Novel Synthetic Routes to this compound

Research into analogs of this compound has spurred the development of modified synthetic routes, focusing on yield optimization, scalability, and the introduction of chirality.

Optimization of synthetic protocols is crucial for preparing research-grade materials efficiently. Key parameters that are often adjusted include the choice of solvent, base, coupling agents, and reaction temperature.

For urea synthesis involving a piperidine core, peptide coupling reagents have been successfully employed. For instance, the coupling of a carboxylic acid to the piperidine nitrogen can be achieved using reagents like (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (BOP) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). researchgate.netfrontiersin.orgmdpi.com

In one specific example detailing the synthesis of an analog, 1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, the reaction was carried out using PyBOP as the coupling agent with 7 equivalents of Et₃N in an overnight reaction, followed by extraction with ethyl acetate (B1210297) (EtOAc) to furnish the product. frontiersin.org Another route utilized ethyl malonyl chloride, which was added dropwise to a solution of the piperidinyl urea precursor and 6 equivalents of Et₃N at 0 °C. frontiersin.org The use of a Boc-protected piperidine amine, such as 1-BOC-4-aminopiperidine, is a common strategy. ucanr.edunih.gov The Boc group is stable under many urea formation conditions and can be readily removed later using an acid like trifluoroacetic acid (TFA) or HCl in ethyl acetate. nih.govthieme-connect.com

The table below highlights optimized conditions for synthesizing piperidinyl urea analogs.

| Precursors | Reagents & Conditions | Yield | Reference |

| 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium trifluoroacetate, 2-hydroxypropanoic acid | PyBOP (1.3 eq), Et₃N (7 eq), room temp, 16 h | 79% | frontiersin.org |

| 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium trifluoroacetate, Ethyl malonyl chloride | Et₃N (6 eq), CH₂Cl₂, 0 °C to room temp, 3 h | 64% | frontiersin.org |

| Aniline, Pyridine (B92270), IM-4 (a piperidine intermediate) | Phenyl chloroformate, DMF, 5°C, 6 h; then reflux | Not specified | thieme-connect.com |

| N-tertbutyloxycarbonyl-4-piperidone | Reduction amination, then reaction with an azide (B81097) reagent and cyclization | 78% | google.com |

While this compound itself is achiral, many of its analogs possess stereocenters, necessitating stereoselective synthesis. The focus is often on the enantioselective or diastereoselective construction of the piperidine ring, which is then elaborated to the final urea product.

Recent advances in catalysis have provided powerful tools for this purpose.

Iridium-Catalyzed Asymmetric Hydrogenation : Chiral piperidines can be synthesized via the asymmetric hydrogenation of pyridine precursors using chiral iridium catalysts. This method allows for the creation of substituted piperidines with high enantioselectivity.

Reductive Cyclization Cascades : Diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is another effective strategy. The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization to form the piperidine ring. mdpi.com

Stereodivergent Synthesis : In one notable approach, the stereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to a chiral nitrone derived from a piperidine precursor was used to create two different diastereomers. The stereochemical outcome could be controlled by the presence or absence of a Lewis acid like BF₃·Et₂O, providing access to either epimer from a single precursor. acs.org

Radical Cyclization : Intramolecular radical C-H amination/cyclization, often catalyzed by copper, provides a pathway to substituted piperidines. Chiral catalysts can be employed to achieve enantioselectivity in these transformations. mdpi.com

These methods typically generate a chiral piperidine intermediate. This intermediate, possessing a primary or secondary amine, can then be converted to the final chiral urea analog using the established reaction pathways described in section 2.1.

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound and its analogs is essential for reliable research applications. The purification strategy depends on the synthetic route used and the physicochemical properties of the product.

Commonly employed techniques include:

Extraction and Washing : After quenching the reaction, the crude product is typically extracted from the aqueous phase into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with dilute acid, dilute base (e.g., 1 N NaOH), and brine to remove unreacted starting materials and water-soluble byproducts. ucanr.eduucanr.edu

Crystallization/Precipitation : Many urea compounds are crystalline solids. Purification can often be achieved by crystallization from a suitable solvent system, such as ethyl acetate/methanol or by precipitating the product from the reaction mixture. google.com In aqueous synthesis methods, the product may precipitate directly from the reaction mixture upon completion and can be isolated by simple filtration. rsc.org

Flash Column Chromatography : For non-crystalline products or mixtures that are difficult to separate by crystallization, flash column chromatography is the method of choice. frontiersin.org A silica (B1680970) gel stationary phase is most common, with an eluent system tailored to the polarity of the target compound. For example, a gradient of ethyl acetate in hexanes is frequently used to isolate piperidinyl urea derivatives. frontiersin.org

Acid/Base Precipitation : If the final compound contains a basic nitrogen (such as the piperidine ring), it can be purified by forming a salt. The crude product can be dissolved in an organic solvent and treated with an acid (e.g., HCl in ethyl acetate) to precipitate the hydrochloride salt, which is often a more crystalline and easily handled solid. thieme-connect.com Alternatively, dissolving the crude mixture in acid and then carefully neutralizing it can cause the pure free base to precipitate. frontiersin.org

The final isolated product is typically dried under vacuum to remove residual solvents and characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. frontiersin.orgthieme-connect.com

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 3 Piperidin 4 Yl Urea

Functionalization of the Piperidine (B6355638) Moiety in 1-Ethyl-3-(piperidin-4-yl)urea

The secondary amine of the piperidine ring is the most nucleophilic and reactive site in the this compound molecule. This feature makes it the primary target for a variety of functionalization reactions, most notably acylation and sulfonylation, to introduce diverse substituents.

Research on analogous core structures, such as 1-aryl-3-(piperidin-4-yl)ureas, has extensively demonstrated the feasibility of these transformations. nih.gov The piperidine nitrogen can be readily derivatized by reacting the parent compound with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) under standard conditions. nih.govmdpi.com These reactions typically proceed with high yield and selectivity for the piperidine nitrogen.

Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This strategy has been used to introduce a wide range of functionalities, from small aliphatic groups (e.g., acetyl, propionyl) to more complex cyclic and aromatic moieties. nih.gov For instance, the reaction of a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) intermediate with cyclopropanecarbonyl chloride produced a potent inhibitor of soluble epoxide hydrolase (sEH). nih.gov

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives. This modification allows for the introduction of sulfonamide groups, which can serve as isosteric replacements for amides and may offer advantages in terms of metabolic stability and pharmacokinetic properties. nih.gov

N-Alkylation: While less common in the cited research for this specific scaffold, the secondary amine can also undergo N-alkylation via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.

These functionalization reactions are crucial for tuning the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity. Moreover, the introduction of basic nitrogen atoms into the N-substituent can facilitate salt formation for improved formulation. nih.gov

| Reagent Type | Specific Reagent Example | Resulting N-Substituent | Reference |

| Acyl Chloride | Propionyl chloride | Propionyl | nih.gov |

| Acyl Chloride | Cyclopropanecarbonyl chloride | Cyclopropanecarbonyl | nih.gov |

| Sulfonyl Chloride | Methanesulfonyl chloride | Methanesulfonyl | nih.gov |

| Sulfonyl Chloride | 4-Morpholinesulfonyl chloride | Morpholin-4-ylsulfonyl | nih.gov |

| Carboxylic Acid (with coupling agent) | 3-(Dimethylamino)propanoic acid | 3-(Dimethylamino)propanoyl | nih.gov |

Modifications and Substitutions on the Urea (B33335) Linkage

The urea linkage in N,N'-disubstituted ureas like this compound is a robust and generally unreactive functional group. nih.gov Its stability is attributed to the delocalization of the nitrogen lone pairs into the carbonyl group, which reduces the nucleophilicity of the nitrogen atoms. Consequently, modifications directly on the urea moiety are significantly more challenging than functionalizing the piperidine ring and typically require harsh reaction conditions. nih.gov

Potential, though less common, strategies for modifying the urea linkage could include:

N-Alkylation/N-Acylation: Further substitution on one of the urea nitrogens to form a trisubstituted urea is synthetically challenging. It would likely require deprotonation with a strong base to generate a urea anion, followed by reaction with an electrophile. However, hindered trisubstituted ureas have shown unique reactivity, acting as masked isocyanates under neutral conditions, which suggests that deliberate synthesis of such structures could impart novel chemical properties. nih.gov Introducing a substituent on a urea nitrogen can also disrupt the planarity of the molecule, a strategy sometimes used to enhance water solubility by reducing crystal packing energy. nih.gov

Cleavage and Reformation: A more drastic approach involves the hydrolytic or chemical cleavage of the urea bond to regenerate the constituent amines (ethyl amine and 4-aminopiperidine (B84694) derivative), which could then be used to synthesize new urea or thiourea (B124793) analogs. The classical synthesis of ureas often involves the reaction of an amine with an isocyanate, which can be generated from another amine using reagents like phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov

Due to the high stability of the N,N'-dialkyl urea group, derivatization efforts overwhelmingly favor the more accessible piperidine nitrogen.

Exploration of Regioselectivity and Chemoselectivity in Transformations

The chemical structure of this compound presents a clear case of chemoselectivity in derivatization reactions. The molecule possesses two types of nitrogen nucleophiles: the secondary aliphatic amine of the piperidine and the two amide-like nitrogens of the urea.

The piperidine nitrogen is significantly more basic and nucleophilic than the urea nitrogens. The pKa of a typical piperidinium (B107235) ion is around 11, whereas the pKa of a protonated urea is approximately 0.1. This vast difference in basicity means that under neutral or basic conditions, electrophiles will react selectively and almost exclusively with the piperidine nitrogen.

This high degree of chemoselectivity is demonstrated in the synthesis of various derivatives where acylation and sulfonylation reactions are directed solely to the piperidine position, with no reported reaction at the urea nitrogens. nih.gov This inherent selectivity is advantageous as it obviates the need for protecting groups on the urea moiety during the functionalization of the piperidine ring, simplifying synthetic schemes.

Regioselectivity becomes a consideration when substitutions are made on unsymmetrical urea linkages. For instance, in the N-acylation of unsymmetrical ureas or thioureas, the reaction may preferentially occur on the nitrogen atom adjacent to the more electron-withdrawing group (i.e., attached to the amine with the lower pKa). researchgate.net However, for this compound, the primary selective challenge is not between the two urea nitrogens but between the urea group as a whole and the far more reactive piperidine amine.

Synthesis of Advanced Derivatives and Libraries for Research Applications

The derivatization strategies for the this compound scaffold, particularly the functionalization of the piperidine ring, are instrumental in the synthesis of advanced derivatives and compound libraries for research and drug discovery. nih.govresearchgate.net By systematically varying the substituents on the piperidine nitrogen, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets. nih.gov

This approach has been successfully applied to generate libraries of potent enzyme inhibitors and receptor antagonists. The core structure serves as a versatile template, and the R-group diversity is introduced primarily through reactions at the piperidine amine.

Notable research applications for libraries based on this scaffold include:

Soluble Epoxide Hydrolase (sEH) Inhibitors: A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated as sEH inhibitors. nih.gov The study demonstrated that varying the N-acyl group on the piperidine ring significantly impacted inhibitory potency and pharmacokinetic profiles. nih.gov

CXCR3 Receptor Antagonists: The 1-aryl-3-piperidin-4-yl-urea scaffold was identified as a key pharmacophore for antagonists of the CXCR3 receptor. Structure-activity relationship (SAR) studies on this series led to the discovery of potent antagonists by modifying both the aryl group on the urea and introducing substituents on the piperidine ring. nih.gov

Modern synthetic techniques, such as continuous-flow chemistry, are being employed to accelerate the assembly of urea-containing compound libraries, enabling the rapid and efficient generation of diverse molecules for biological screening. researchgate.net

| Core Scaffold | R-Group Modification Site | Biological Target | Resulting Compound Class | Reference |

| 1-Aryl-3-(piperidin-4-yl)urea | Piperidine Nitrogen (N-Acyl, N-Sulfonyl) | Soluble Epoxide Hydrolase (sEH) | sEH Inhibitors | nih.gov |

| 1-Aryl-3-(piperidin-4-yl)urea | Piperidine Nitrogen, Aryl Group | CXCR3 Receptor | CXCR3 Antagonists | nih.gov |

| 1-(Piperidin-4-yl)-benzimidazol-2-one | Piperidine Nitrogen (N-Acyl) | NLRP3 Inflammasome | NLRP3 Inhibitors | mdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Piperidin 4 Yl Urea and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Ethyl-3-(piperidin-4-yl)urea. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure. The spectra of urea (B33335) derivatives are influenced by the nature of their substituents, which affects the chemical shifts.

In ¹H NMR, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the piperidine (B6355638) ring (complex multiplets for the axial and equatorial protons), and the N-H protons of the urea moiety. The chemical shifts of the N-H protons can be influenced by factors such as solvent and concentration, and electron-withdrawing groups can shift these signals downfield.

In ¹³C NMR, characteristic signals confirm the presence of all carbon environments. The carbonyl carbon of the urea group typically appears in the range of 155-161 ppm. The carbons of the ethyl group and the piperidine ring would resonate at higher fields. The combination of ¹H and ¹³C NMR provides a robust confirmation of the compound's identity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on typical values for similar functional groups and structures.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.1 (triplet) | ~15 |

| Ethyl -CH₂ | ~3.2 (quartet) | ~38 |

| Piperidine C4-H | ~3.7 (multiplet) | ~50 |

| Piperidine C3,5-H (axial) | ~1.4 (multiplet) | ~32 |

| Piperidine C3,5-H (equatorial) | ~1.9 (multiplet) | ~32 |

| Piperidine C2,6-H (axial) | ~2.6 (multiplet) | ~45 |

| Piperidine C2,6-H (equatorial) | ~3.0 (multiplet) | ~45 |

| Urea N-H (ethyl side) | ~5.8 (triplet) | - |

| Urea N-H (piperidine side) | ~6.0 (doublet) | - |

| Piperidine N-H | ~2.5 (broad singlet) | - |

| Urea C=O | - | ~158 |

Multi-dimensional NMR Techniques

To resolve signal overlap and unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed. These methods are crucial for complex structures and provide definitive evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and trace the spin system around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the direct assignment of a carbon signal based on its attached proton's signal, and vice-versa. For example, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~38 ppm, assigning them to the ethyl -CH₂- group.

Computational and Theoretical Chemistry Studies of 1 Ethyl 3 Piperidin 4 Yl Urea

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of urea (B33335) and piperidine (B6355638), DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and compute electronic properties. researchgate.netresearchgate.net

Studies on structurally related compounds provide insight into the likely characteristics of 1-Ethyl-3-(piperidin-4-yl)urea. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net For this compound, the oxygen atom of the urea group and the nitrogen atoms are expected to be primary nucleophilic sites, prone to interacting with electrophiles. Conversely, the hydrogen atoms attached to the nitrogens would be electrophilic sites. These insights from MEP are critical for predicting how the molecule will interact with biological targets. researchgate.net

Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint specific atoms most likely to participate in electrophilic, nucleophilic, or radical attacks, offering a more quantitative prediction of reaction sites. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations on Related Scaffolds This table presents typical values for related urea and piperidine derivatives as direct calculations for this compound are not publicly available. These values serve as an illustrative example of the data obtained from quantum chemical calculations.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical stability and reactivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time in a simulated physiological environment. MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of a molecule. researchgate.net

For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the rotational freedom around the urea bonds. The flexibility of the ethyl group and the orientation of the urea moiety relative to the piperidine ring are critical for how the molecule fits into a binding pocket. Studies on similar piperidine-containing molecules have used MD simulations to analyze the stability of different conformers and the transitions between them. mdpi.com

When a ligand is simulated in complex with a target protein, MD can assess the stability of the binding pose predicted by docking. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex is stable over the simulation time, typically nanoseconds. frontiersin.org Furthermore, these simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and water-bridged interactions, that stabilize the ligand-protein complex. mdpi.comresearchgate.net For instance, the urea group is an excellent hydrogen bond donor and acceptor, and MD simulations can map its dynamic hydrogen-bonding network with protein residues or surrounding water molecules. mdpi.com

In Silico Prediction of Interaction Profiles for Research Probes

The potential of this compound as a research probe or a lead compound can be evaluated using a variety of in silico techniques, primarily molecular docking and pharmacophore modeling. These methods predict how the molecule might interact with specific biological targets.

Molecular docking algorithms place the ligand into the binding site of a target protein and score the resulting poses based on binding affinity. For the urea-piperidine scaffold, docking studies have been used to predict binding modes and affinities for various targets. nih.govafjbs.com The urea moiety is often predicted to form crucial hydrogen bonds with residues in the protein's active site, while the piperidine ring and its substituents can engage in hydrophobic or van der Waals interactions. nih.gov For example, in studies of related compounds targeting DNA gyrase, the urea group formed conventional hydrogen bonds with key residues like ASN46. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from a known active ligand and then used to screen large compound libraries to find other molecules that fit the model. The urea-piperidine scaffold itself can be a key component of such models, with the urea providing hydrogen bonding features and the piperidine acting as a non-aromatic hydrophobic scaffold. mdpi.comresearchgate.net

Table 2: Predicted Intermolecular Interactions for the Urea-Piperidine Scaffold

| Interaction Type | Potential Interacting Groups on Ligand | Example Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H groups, Piperidine N-H | Aspartate, Glutamate, Serine, Main-chain Carbonyls |

| Hydrogen Bond (Acceptor) | Urea Carbonyl Oxygen, Piperidine Nitrogen | Arginine, Asparagine, Serine, Main-chain N-H |

| Hydrophobic/van der Waals | Piperidine ring, Ethyl group | Leucine, Valine, Isoleucine, Phenylalanine |

| Ionic/Salt Bridge | Protonated Piperidine Nitrogen | Aspartate, Glutamate |

Ligand Design and Virtual Screening Methodologies Utilizing the Urea-Piperidine Scaffold

The urea-piperidine scaffold is a versatile and privileged structure in medicinal chemistry, frequently used in ligand design and virtual screening campaigns. Its appeal stems from its synthetic accessibility and its ability to present functional groups in a well-defined three-dimensional orientation to interact with biological targets.

Ligand Design and Structure-Activity Relationships (SAR): Researchers often use the urea-piperidine core as a starting point and systematically modify its substituents to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, the 1,3-disubstituted urea pharmacophore is essential for activity. nih.gov SAR studies on this class of compounds have explored how different substituents on both the piperidine nitrogen and the other side of the urea moiety affect inhibitory potency. nih.govresearchgate.net Replacing an aromatic ring with the piperidine-urea scaffold can improve properties like solubility while maintaining necessary interactions. nih.gov

Virtual Screening: Virtual screening involves using computational methods to search large chemical databases for molecules that are likely to bind to a specific target. The urea-piperidine scaffold can be used as a query in substructure or similarity searches to identify commercially available or synthetically accessible compounds for testing. uio.no Alternatively, a pharmacophore model based on the scaffold's key interaction points can be used to filter databases, as seen in the search for novel inhibitors of targets like the NLRP3 inflammasome and Butyrylcholinesterase. researchgate.netresearchgate.net These screening efforts often lead to the identification of novel hit compounds that share the core scaffold but have diverse decorations, providing new avenues for lead optimization. uio.no

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Ethyl 3 Piperidin 4 Yl Urea Analogs for Research Applications

Design Principles for Modulating Chemical Reactivity and Molecular Recognition

The design of analogs of 1-Ethyl-3-(piperidin-4-yl)urea is guided by established principles aimed at fine-tuning the molecule's ability to interact with biological targets and maintain favorable chemical properties. The urea (B33335) moiety is a cornerstone of this design, primarily due to its capacity for molecular recognition through hydrogen bonding. nih.gov

Key design principles include:

Mimicking Transition States : The urea functionality is an effective bioisostere for mimicking the transition state of certain enzymatic reactions. For instance, in soluble epoxide hydrolase (sEH) inhibitors, the urea group establishes strong hydrogen bonds with key amino acid residues like Asp333 and Tyr381, mimicking the transition state of the epoxide ring opening. nih.gov

Modulating Lipophilicity and Stability : In many urea-based inhibitors, a lipophilic group is essential for activity. Early designs often used an adamantyl group, but this moiety is prone to rapid metabolism. nih.govucanr.edu A key design strategy involves replacing such metabolically vulnerable groups with more stable alternatives. For example, substituting the adamantyl group with a phenyl ring, particularly a 4-trifluoromethoxyphenyl moiety, has yielded highly potent and metabolically stable inhibitors. nih.govucanr.edu

Enhancing Permeability through Intramolecular Hydrogen Bonding : The urea group can be engaged in intramolecular hydrogen bonds, creating a transient, pseudo-ring structure. nih.gov This can mask polar groups, effectively increasing the molecule's permeability and solubility, which are critical properties for bioavailability. nih.gov

Systematic Substitution of the Piperidine (B6355638) Ring : The piperidine moiety serves as a versatile scaffold for introducing further structural diversity. N-Acyl and N-sulfonyl substitutions on the piperidine nitrogen have yielded numerous potent inhibitors. nih.govucanr.edu These modifications can improve hydrophobic interactions with the target protein and can also be used to introduce basic nitrogen atoms, allowing the compound to be formulated as a salt. nih.govucanr.edu Small N-acyl groups, such as cyclopropanecarbonyl, have been shown to significantly improve potency and pharmacokinetic profiles compared to their parent compounds. nih.govucanr.edu

The following table summarizes design strategies applied to the 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, a close analog structure, to modulate molecular recognition and biological activity.

| Structural Modification | Design Principle | Observed Outcome | Reference |

| Replacement of adamantyl group with an aryl group | Improve metabolic stability and pharmacokinetics. | Yielded highly potent inhibitors with improved oral bioavailability. | nih.gov, ucanr.edu |

| Substitution on the N-acyl piperidine | Optimize interactions with the target's catalytic tunnel. | Small N-acyl groups (e.g., cyclopropanecarbonyl) improved potency ~9-fold. | ucanr.edu |

| Introduction of basic nitrogen in N-substituent | Allow for formulation as a salt. | Demonstrated the feasibility of creating salt forms of the inhibitors. | nih.gov, ucanr.edu |

| Isosteric replacement of amide with sulfonamide | Modulate pharmacokinetic and pharmacodynamic properties. | Yielded comparably potent inhibitors, providing valuable alternatives. | nih.gov, ucanr.edu |

| Use of urea moiety | Mimic enzyme transition states via hydrogen bonding. | The urea group forms critical hydrogen bonds with receptor active sites. | nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Validation

QSAR and QSPR models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. protoqsar.com These computational tools are invaluable for predicting the activity of untested compounds, understanding the mechanism of action, and guiding the design of new analogs. protoqsar.comnih.gov The development of a QSAR model involves transforming molecular structures into numerical descriptors and then using statistical methods to find a correlation with the biological activity. protoqsar.com

Several QSAR studies have been performed on piperidinyl urea derivatives and other urea-based compounds, providing insights into the structural requirements for specific biological activities. nih.govnih.govirma-international.org

Descriptor Analysis : A study on piperidinyl urea derivatives found that descriptors related to polar properties on the van der Waals surface were important for hERG blocking activity. nih.gov In contrast, descriptors related to surface area, volume, and shape (vsurf_ descriptors) were correlated with H3 antagonistic activity. nih.gov For urea-based inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), QSAR models revealed that topological charge indices, ionization potential, and the number of nitrogen atoms were crucial for sEH potency, while polarizability was a major factor for FAAH inhibition. irma-international.org

Pharmacophore Modeling : Pharmacophore analysis of piperidinyl urea derivatives identified acceptor, donor, hydrophobic, and aromatic/hydrophobic features as favorable for both hERG blocking and H3 antagonistic activities. nih.gov The study also revealed that the distance between these features is critical; a smaller distance between polar groups and a larger distance between aromatic/hydrophobic and polar groups favored hERG blocking activity. nih.gov

Model Validation : The statistical significance and predictive power of QSAR models are confirmed through rigorous validation. nih.gov Common validation parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. nih.govirma-international.org For instance, a QSAR model for hERG blocking activity in piperidinyl ureas showed a Q² value greater than 0.8, indicating high statistical significance. nih.gov Similarly, a model for sEH inhibitory activity had an R² of 0.797 and a Q² of 0.762. irma-international.org

The table below presents statistical data from representative QSAR studies on urea-based compounds, illustrating the robustness of these models.

| Enzyme/Receptor Target | Compound Class | R² | Q² | Key Descriptors | Reference |

| hERG Channel | Piperidinyl Urea Derivatives | >0.8 (for Q²) | >0.8 | Distributed polar properties | nih.gov |

| Histamine H3 Receptor | Piperidinyl Urea Derivatives | >0.6 (for Q²) | >0.6 | Surface area, volume, shape (vsurf) | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Urea Analogs | 0.797 | 0.762 | Topological charge indices, ionization potential, number of nitrogen atoms | irma-international.org |

| Fatty Acid Amide Hydrolase (FAAH) | Urea Analogs | 0.642 | 0.521 | Polarizability | irma-international.org |

| HIV-1 Protease | Cyclic Urea Derivatives | - | - | Hydrophobicity, molecular size (van der Waals volume) | tandfonline.com |

Influence of Substituent Effects on Chemical Behavior and Scaffold Integrity

The substituents attached to the core scaffold of this compound analogs have a profound impact on their chemical behavior, including electronic properties, metabolic stability, and potency. The integrity of the scaffold itself is generally robust, but its interaction with biological targets is highly sensitive to the nature of these substituents.

Aryl Substituents : In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series, substitution on the phenyl ring is critical for potency. ucanr.edu Halogen substituents, for example, can serve dual roles: they increase polarity due to their electronegativity and can block sites of metabolism by reducing the electron density of the aromatic ring. ucanr.edu A comparison of halophenyl analogs showed that potency generally increased with the electron-withdrawing strength of the substituent. For instance, the 3,5-dichloro substituted analog was a particularly potent sEH inhibitor. ucanr.edu This highlights a significant electronic contribution to inhibitor potency, likely by influencing the hydrogen-bonding capability of the adjacent urea nitrogen. ucanr.edu

Piperidine N-Substituents : While bulky substituents on the aryl ring can improve potency, large, bulky groups on the piperidine nitrogen did not substantially improve potency and in some cases were detrimental to pharmacokinetic properties. nih.govucanr.edu Small N-acyl or N-sulfonyl groups, however, can enhance hydrophobic interactions within the enzyme's catalytic site while minimizing the need for significant conformational changes upon binding. ucanr.edu The introduction of a small, hydrophobic cyclopropane (B1198618) group on the piperidine nitrogen in one analog led to a nine-fold improvement in potency. ucanr.edu

Scaffold Integrity : The 1,3-disubstituted urea pharmacophore is a stable and effective core for building inhibitors. nih.gov While earlier studies suggested that trisubstituted ureas had reduced potency, more recent work has shown that with appropriate substituents, piperidine-based trisubstituted ureas can be potent inhibitors, demonstrating the versatility and integrity of the underlying scaffold. nih.govucanr.edu The key is the careful selection of substituents to optimize interactions and maintain favorable physicochemical properties.

The influence of specific substituents on the phenyl ring of 1-aryl-3-(1-propionylpiperidin-4-yl)urea analogs against human soluble epoxide hydrolase (sEH) is detailed in the table below.

| Phenyl Substituent (Position) | IC₅₀ (nM) for human sEH | Observed Effect on Potency | Reference |

| H (Unsubstituted) | 160 | Baseline | ucanr.edu |

| 4-F | 110 | Minor improvement | ucanr.edu |

| 4-Cl | 26 | ~6-fold improvement vs. unsubstituted | ucanr.edu |

| 4-Br | 20 | 8-fold improvement vs. unsubstituted | ucanr.edu |

| 4-CF₃ | 4.8 | ~33-fold improvement vs. unsubstituted | ucanr.edu |

| 3,5-Cl₂ | 3.5 | ~46-fold improvement vs. unsubstituted | ucanr.edu |

| 4-OCH₃ | 460 | Reduced potency | ucanr.edu |

| 4-CN | 13 | ~12-fold improvement vs. unsubstituted | ucanr.edu |

Applications of 1 Ethyl 3 Piperidin 4 Yl Urea As a Chemical Building Block and Research Probe

Utilization in Combinatorial Chemistry and Diversity-Oriented Synthesis

The piperidin-4-ylurea core is a privileged scaffold in the generation of compound libraries for drug discovery and chemical biology. Its amenability to chemical modification at multiple points allows for the creation of a wide array of analogs, facilitating the exploration of chemical space and the identification of molecules with desired biological activities.

Continuous flow synthesis has been employed to create libraries of urea (B33335) derivatives based on the piperidin-4-one scaffold, a close precursor to 1-ethyl-3-(piperidin-4-yl)urea. researchgate.net This technology enables the rapid and efficient production of a multitude of compounds, which is a cornerstone of combinatorial chemistry. researchgate.net The synthesis of such libraries allows for the systematic investigation of structure-activity relationships (SAR), where variations in the substituents on the piperidine (B6355638) ring and the urea nitrogen atoms can be correlated with changes in biological function.

The urea functionality itself is a common building block in combinatorial chemistry due to its synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor, crucial for molecular recognition. nih.govresearchgate.net By incorporating the this compound motif, chemists can generate libraries of compounds with diverse three-dimensional shapes and functionalities, increasing the probability of discovering novel biological probes and drug leads.

Integration into Complex Molecular Architectures for Chemical Biology Studies

The this compound moiety is a valuable building block for the construction of more complex molecules designed for chemical biology research. Its piperidine ring can be incorporated into larger, more constrained systems, while the urea group can serve as a key interaction point with biological targets.

For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in the design of inhibitors for the NLRP3 inflammasome. mdpi.com This demonstrates how the piperidine-containing core can be integrated into a larger heterocyclic system to create molecules with specific biological activities. While not a direct use of this compound, this exemplifies the principle of incorporating the piperidinyl-urea motif into more elaborate structures to probe biological pathways.

The synthesis of such complex molecules often involves multi-step reaction sequences where the piperidine nitrogen can be functionalized with various substituents, and the urea portion can be modified to optimize interactions with a target protein. These intricate molecules can then be used as tools to study the roles of specific proteins in cellular processes.

Role in Ligand Design and Scaffold Exploration for Mechanistic Research

The this compound scaffold is extensively used in ligand design and scaffold exploration aimed at understanding the molecular mechanisms of drug action. The urea moiety is a well-established pharmacophore that can mimic the transition state of certain enzymatic reactions, such as the epoxide ring opening catalyzed by soluble epoxide hydrolase (sEH). nih.gov

Researchers have synthesized series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives to probe the structure-activity relationships of sEH inhibitors. nih.govfigshare.com In these studies, the piperidine ring and its substituents are systematically varied to investigate their impact on potency and pharmacokinetic properties. nih.gov This approach allows for a detailed exploration of the binding pocket of the enzyme and provides insights into the key interactions that govern ligand binding.

The flexibility of the piperidinyl-urea scaffold allows for the exploration of different conformations and the optimization of interactions with the target protein. For example, the acyl group on the piperidine nitrogen of related compounds was found to be a suitable position for modification to improve metabolic stability. ugr.es This type of scaffold exploration is crucial for developing potent and selective inhibitors and for understanding the molecular basis of their activity.

Table 1: Examples of 1,3-Disubstituted Ureas in Ligand Design

| Compound | Target | Key Structural Features | Research Focus |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | Piperidine ring, aryl group, acyl group | Structure-Activity Relationship (SAR) studies, pharmacokinetic optimization |

| Benzohomoadamantane-based ureas | Soluble Epoxide Hydrolase (sEH) | Piperidine derivatives, benzohomoadamantane scaffold | Improving metabolic stability and in vivo efficacy |

| 1-(1,3-Benzothiazol-2-yl)-3-(4-phenylbutyl)urea | Acid Ceramidase (AC) | Benzothiazole ring, urea linker, phenylbutyl side chain | Pharmacophore identification and scaffold exploration |

Development of Chemical Probes for Target Identification and Validation in In Vitro Systems

While not always explicitly termed "chemical probes," potent and selective inhibitors derived from the this compound scaffold serve a similar function in target identification and validation. A well-characterized inhibitor can be a powerful tool to investigate the physiological and pathological roles of its target protein in in vitro systems.

For example, the development of potent 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) allows researchers to study the effects of sEH inhibition in cellular assays. nih.gov By using these compounds to block the activity of sEH, scientists can investigate the downstream consequences on signaling pathways and cellular functions.

The process of developing these inhibitors often involves screening a library of related compounds to identify a potent and selective molecule. mdpi.com This "probe" can then be used to validate the target's role in a disease model. For instance, demonstrating that a selective inhibitor of a particular enzyme has an effect in a cell-based assay of a disease provides strong evidence for that enzyme's involvement in the disease process. While the term "chemical probe" often implies the inclusion of a reporter tag or a reactive group for target pull-down experiments, potent and selective inhibitors are the foundational tools for target validation in vitro. rsc.org

Future Research Trajectories for 1 Ethyl 3 Piperidin 4 Yl Urea and Its Chemical Space

Advancements in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of unsymmetrical ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener and more efficient alternatives. thieme-connect.comthieme-connect.commdpi.com Future research in the synthesis of 1-Ethyl-3-(piperidin-4-yl)urea will likely focus on adopting these sustainable practices.

One promising avenue is the use of carbon dioxide (CO2) as a C1 building block, which offers a safer and more environmentally friendly approach to forming the urea (B33335) moiety. researchgate.netsemanticscholar.org Electrocatalytic and photocatalytic methods are also emerging as green alternatives to the conventional energy-intensive processes for urea synthesis. bohrium.comsemanticscholar.orgrsc.org These methods, which can operate under mild conditions, could significantly reduce the environmental footprint of synthesizing this compound and its analogs.

Furthermore, the synthesis of the piperidine (B6355638) core can be optimized through flow chemistry. Continuous flow reactors offer advantages over traditional batch processes, including enhanced safety, better reaction control, and the potential for rapid library synthesis. nih.govacs.orgresearchgate.netorganic-chemistry.org Electrosynthesis in flow microreactors, for instance, has been successfully employed for the efficient and green synthesis of piperidine derivatives. nih.govresearchgate.net

| Methodology | Traditional Approach | Sustainable/Efficient Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Urea Formation | Use of phosgene or isocyanates | Direct carboxylation with CO2, electrocatalysis, photocatalysis | Reduced toxicity, use of a renewable feedstock, milder reaction conditions |

| Piperidine Synthesis | Multi-step batch reactions | Continuous flow synthesis, electroreductive cyclization | Improved safety, scalability, and efficiency; reduced waste |

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govstanford.edumdpi.com This allows for the in silico screening of large virtual libraries to identify candidates with improved potency and selectivity. Molecular docking studies can provide insights into the binding interactions between these compounds and their biological targets, guiding the rational design of more effective molecules. mdpi.comnih.gov

Machine learning algorithms, such as random forests and deep neural networks, can be trained on existing data to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.govijcrt.orggithub.com This predictive capability enables a more focused and efficient approach to lead optimization.

| AI/ML Approach | Application in Drug Design | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure | Rapid identification of potent analogs from virtual libraries |

| Molecular Docking | Simulating the binding of a molecule to a biological target | Guiding the design of compounds with improved target affinity and selectivity |

| Machine Learning Algorithms | Predicting ADMET properties and potential off-target effects | Prioritizing candidates with favorable drug-like properties for synthesis and testing |

Exploration of Novel Research Applications Beyond Current Scope

The inherent structural features of this compound, namely the urea and piperidine moieties, suggest a broad range of potential therapeutic applications that remain to be explored. nih.govresearchgate.netresearchgate.net The urea functional group is a key component in numerous approved drugs, known for its ability to form stable hydrogen bonds with biological targets. nih.govnih.govunina.itresearchgate.net Similarly, the piperidine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents. researchgate.netresearchgate.net

Future research should investigate the potential of this compound and its derivatives in therapeutic areas where these scaffolds have shown promise. For instance, urea-based compounds have demonstrated significant activity as anticancer agents, often by inhibiting protein kinases. nih.gov The antimicrobial and antiparasitic potential of urea derivatives also warrants investigation. mdpi.commdpi.comdrugbank.com

Furthermore, piperidine-containing compounds have been explored for the treatment of neurodegenerative diseases. Given the presence of this scaffold, the neuroprotective effects of this compound could be a fruitful area of research. The diverse biological roles of both the urea and piperidine components suggest that a systematic screening of this compound against a variety of biological targets could uncover novel and unexpected therapeutic applications. nih.govresearchgate.netnih.gov

| Potential Therapeutic Area | Rationale Based on Scaffold Properties | Suggested Research Direction |

|---|---|---|

| Oncology | Urea moiety is a common feature in kinase inhibitors. | Screening against a panel of cancer-related kinases and cancer cell lines. |

| Infectious Diseases | Urea and piperidine derivatives have shown antimicrobial and antiparasitic activity. | Evaluation of activity against a range of bacterial, fungal, and parasitic pathogens. |

| Neurodegenerative Diseases | Piperidine is a key scaffold in many CNS-active drugs. | Investigation of neuroprotective effects in relevant in vitro and in vivo models. |

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3-(piperidin-4-yl)urea, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a piperidin-4-amine derivative with an ethyl isocyanate or urea precursor. Key steps include:

- Reagent Selection : Use of carbodiimide coupling agents (e.g., EDCI) with DMAP as a catalyst to facilitate urea bond formation .

- Solvent Optimization : Polar aprotic solvents like THF or DCM improve reaction efficiency, while bases (e.g., triethylamine) neutralize acidic byproducts .

- Temperature Control : Reactions are often conducted at 0°C to room temperature to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95% by HPLC) .

Q. Example Optimization Table :

| Variable | Condition 1 (Standard) | Condition 2 (Optimized) |

|---|---|---|

| Solvent | THF | DCM |

| Catalyst | EDCI | EDCI + DMAP |

| Reaction Time | 24 h | 12 h |

| Yield | 65% | 82% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies ethyl group protons (δ 1.1–1.3 ppm, triplet) and piperidine ring protons (δ 2.5–3.5 ppm, multiplet) .

- ¹³C NMR : Confirms urea carbonyl resonance (δ 155–160 ppm) .

- IR Spectroscopy : Detects urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies :

- Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 h. Monitor degradation via HPLC .

- Key Finding : Stable at pH 4–8 but degrades rapidly in strongly acidic/basic conditions (t₁/₂ < 6 h at pH 2) .

- Thermal Stability :

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., soluble epoxide hydrolase) using fluorometric and LC-MS-based assays to cross-check results .

- Assay Condition Analysis : Control variables like buffer composition (e.g., ammonium acetate pH 6.5 ) and species-specific enzyme isoforms .

- Statistical Tools : Apply factorial design to test interactions between variables (e.g., substrate concentration vs. inhibitor potency) .

Q. Example Contradiction Resolution Workflow :

Identify outliers in activity data.

Re-test under standardized conditions (pH, temperature, enzyme source).

Use ANOVA to assess significance of observed differences .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., ethyl → cyclopropyl) and piperidine N-acylation .

- Biological Testing : Screen analogs for target binding (e.g., IC₅₀ in enzyme assays) and selectivity (e.g., kinase panels) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions with active sites .

Q. Key SAR Finding :

- The piperidine nitrogen is critical for hydrogen bonding with catalytic residues (ΔG = -9.2 kcal/mol in docking studies) .

Q. What in silico methods are appropriate for predicting target engagement in enzyme inhibition studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential interaction motifs (e.g., urea moiety for hydrogen bonding) .

Q. How can researchers integrate computational and experimental data to refine the compound’s binding mode?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.